molecular formula C9H20ClNO2 B2544307 Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride CAS No. 2243506-04-7

Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride

Cat. No.: B2544307
CAS No.: 2243506-04-7
M. Wt: 209.71
InChI Key: MYJXREGTOJIDTN-UHFFFAOYSA-N
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Description

Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride is a chemical compound with a complex structure that includes an ester and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride typically involves the esterification of 4,4-dimethylpentanoic acid followed by the introduction of an aminomethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The ester group may undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

    Methyl 2-aminobenzoate: Shares the aminomethyl group but differs in the ester structure.

    Aminomethyl propanol: Contains an aminomethyl group but lacks the ester functionality.

Uniqueness: Methyl2-(aminomethyl)-4,4-dimethylpentanoatehydrochloride is unique due to its combination of an ester and aminomethyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.

Biological Activity

Methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride is derived from the amino acid 2-amino-4,4-dimethylpentanoic acid. Its molecular formula is C9H18ClN and it features a tertiary amine structure that may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The IC50 values for these activities range significantly, suggesting variable potency among different derivatives.
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, particularly those involved in cancer cell proliferation. For instance, compounds related to methyl 2-(aminomethyl)-4,4-dimethylpentanoate were shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
  • Neuroprotective Effects : Research into related compounds suggests potential neuroprotective properties through modulation of the NRF2 pathway, which is implicated in oxidative stress response and neurodegenerative diseases.

The mechanisms by which methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride exerts its biological effects include:

  • Cell Cycle Arrest : Studies have shown that treatment with this compound can lead to significant alterations in cell cycle progression. For example, in HCT116 cells, a notable increase in the G0-G1 phase was observed, indicating an arrest in the cell cycle that may contribute to its anticancer effects.
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can induce apoptosis in cancer cells. The percentage of early and late apoptotic cells significantly increased upon treatment compared to control groups.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride and its derivatives:

  • Anti-Proliferative Activity :
    • A study evaluated various derivatives against MCF-7 and HepG-2 cells, reporting IC50 values ranging from 45 nM to 97 nM for MCF-7 cells. The most potent compounds showed significant cytotoxicity compared to standard chemotherapeutics like sorafenib .
  • Enzymatic Inhibition :
    • Molecular docking studies revealed that certain derivatives have a strong binding affinity for CDK2, with interaction energies indicating effective inhibition. This suggests potential for development as targeted cancer therapeutics .
  • Neuroprotective Potential :
    • Research indicates that compounds activating the NRF2 pathway could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The implications for methyl 2-(aminomethyl)-4,4-dimethylpentanoate hydrochloride remain an area for further exploration.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
Compound AMCF-745CDK2 Inhibition
Compound BHCT1166Cell Cycle Arrest
Compound CHepG-248Apoptosis Induction

Table 2: Apoptosis Induction Analysis

TreatmentEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control1.850.341.23
Compound Treatment41.5521.5112.95

Properties

IUPAC Name

methyl 2-(aminomethyl)-4,4-dimethylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-9(2,3)5-7(6-10)8(11)12-4;/h7H,5-6,10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJXREGTOJIDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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